molecular formula C16H21ClN2O2 B2777401 (2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone CAS No. 2248902-06-7

(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone

Cat. No. B2777401
CAS RN: 2248902-06-7
M. Wt: 308.81
InChI Key: AMYOXTQGPUYMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as HCP1 and is synthesized through a specific method that will be discussed in HCP1 has been found to have a mechanism of action that affects biochemical and physiological processes, making it an important tool for researchers in various fields. This paper will explore the synthesis method of HCP1, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of HCP1 involves its ability to bind to certain receptors in the body, specifically GPCRs. This binding can activate or inhibit certain signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
HCP1 has been found to have various biochemical and physiological effects. It has been found to affect the reward pathways in the brain, leading to potential applications in the treatment of drug addiction. HCP1 has also been found to affect the cardiovascular system, specifically the regulation of blood pressure. Additionally, HCP1 has been found to affect the immune system, specifically the activation of certain immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using HCP1 in lab experiments is its specificity for certain receptors, allowing for targeted research. Additionally, HCP1 has been found to have a relatively low toxicity, making it a safer option for research. One limitation of using HCP1 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many future directions for research involving HCP1. One potential direction is the study of its potential therapeutic applications in the treatment of drug addiction. Additionally, further research could be conducted on its effects on the cardiovascular and immune systems. Finally, the synthesis of analogs of HCP1 could lead to the discovery of new compounds with potential applications in scientific research.

Synthesis Methods

The synthesis of HCP1 involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 2-chloropyridine with 2-hydroxycyclopentanone in the presence of a base such as potassium carbonate. This reaction produces 2-(2-hydroxycyclopentyl)pyridine. The next step involves the reaction of 2-(2-hydroxycyclopentyl)pyridine with piperidine in the presence of a base such as sodium hydride. This reaction produces (2-chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone, which is HCP1.

Scientific Research Applications

HCP1 has been found to have various scientific research applications. It has been used as a tool in the study of G protein-coupled receptors (GPCRs), which are involved in many physiological processes. HCP1 has been found to bind to certain GPCRs, allowing researchers to study their function and potential therapeutic applications. HCP1 has also been used in the study of drug addiction, as it has been found to affect the reward pathways in the brain.

properties

IUPAC Name

(2-chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-15-10-11(7-8-18-15)16(21)19-9-2-1-5-13(19)12-4-3-6-14(12)20/h7-8,10,12-14,20H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYOXTQGPUYMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2CCCC2O)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.